molecular formula C10H15ClN2O2 B2915675 methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride CAS No. 1333775-25-9

methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride

Cat. No. B2915675
M. Wt: 230.69
InChI Key: SUIMELVPMXQEFA-UHFFFAOYSA-N
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Description

“Methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 . It is used for pharmaceutical testing .

Scientific Research Applications

Pesticide Analysis and Monitoring

Research by Schettgen, Weiss, and Angerer (2001) demonstrated the biological monitoring of phenmedipham, a compound structurally related to methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride, by determining its metabolite, m-toluidine, in urine. This study highlights the importance of analyzing metabolites for occupational exposure assessment in agriculture, indicating a potential application area for similar compounds in environmental and occupational health studies (Schettgen, Weiss, & Angerer, 2001).

Synthesis of Enantioenriched Molecules

Birrell and Jacobsen (2013) developed a highly enantioselective method for the synthesis of protected trans-1,2-amino alcohols using phenyl carbamate, demonstrating the utility of carbamate derivatives in the efficient generation of enantioenriched molecules. This synthesis process is crucial for producing compounds with potential pharmaceutical applications (Birrell & Jacobsen, 2013).

Potential Antitumor and Antifilarial Agents

Kumar et al. (1993) explored the synthesis of thiazole and selenazole derivatives, including methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride analogs, evaluating their antitumor and antifilarial activities. Their findings revealed specific compounds with significant activity, suggesting the therapeutic potential of these carbamate derivatives in treating diseases (Kumar et al., 1993).

Green Synthesis Methods

Kang et al. (2019) investigated the synthesis of methyl N-phenyl carbamate (a compound related to the queried chemical) over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors, demonstrating an effective and recoverable method for carbamate synthesis. This research contributes to the development of green and sustainable chemical production processes (Kang et al., 2019).

properties

IUPAC Name

methyl N-[4-(2-aminoethyl)phenyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-10(13)12-9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMELVPMXQEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride

CAS RN

1333775-25-9
Record name methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride
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